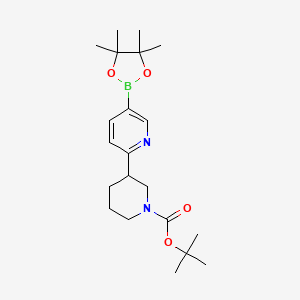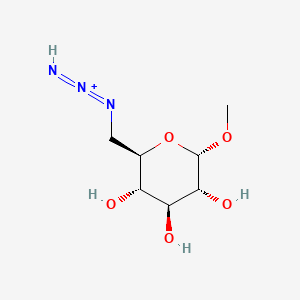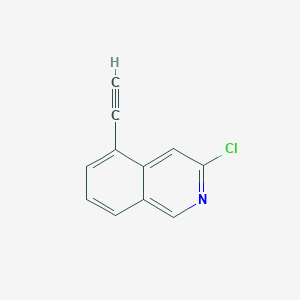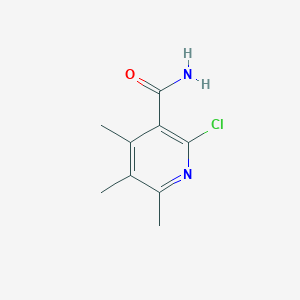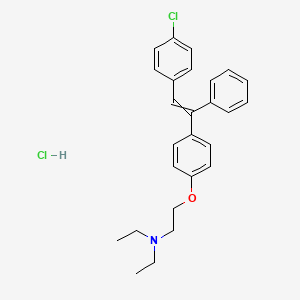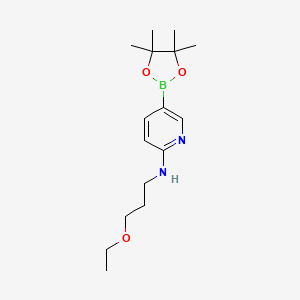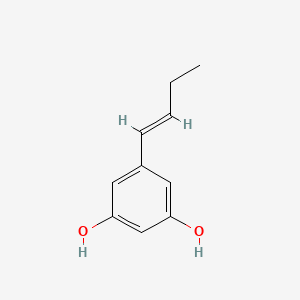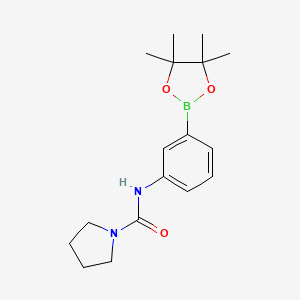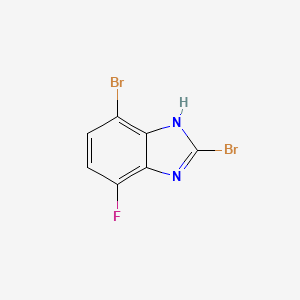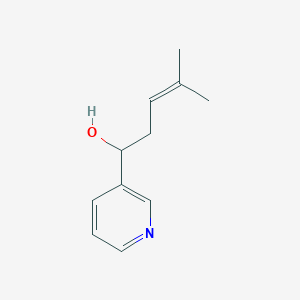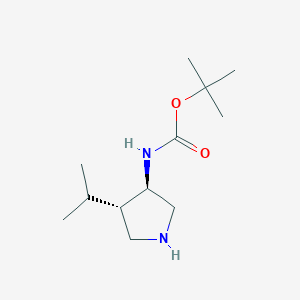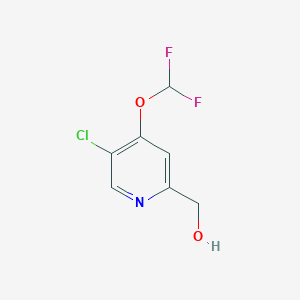
Ru-Re(FPh)
描述
Ru-Re(FPh) is a supramolecular photocatalyst composed of a ruthenium (II) photosensitizer and a rhenium (I) catalyst unit. These units are connected by an ethylene linker, making it one of the most effective and durable photocatalytic systems for carbon dioxide reduction . The compound is known for its high turnover frequency and durability, making it a significant advancement in the field of artificial photosynthesis .
作用机制
Target of Action
The primary target of the Ru-Re(FPh) compound is carbon dioxide (CO2). The compound acts as a photocatalyst for the reduction of CO2 to carbon monoxide (CO) . The compound’s photocatalytic abilities are strongly affected by the phosphorus ligands on the Re site .
Mode of Action
The Ru-Re(FPh) compound, with two P(p-FPh)3 ligands, exhibits tremendous photocatalytic properties . The compound’s interaction with its target involves the transfer of electrons. The two electrons necessary for CO formation are provided by two sequential reductive quenching processes of the excited Ru photosensitizer unit by the reductant BNAH .
Biochemical Pathways
The Ru-Re(FPh) compound affects the biochemical pathway of CO2 reduction. It facilitates the conversion of CO2 to CO using a wide range of visible light . This process is part of the broader field of artificial photosynthesis .
Result of Action
The result of the action of the Ru-Re(FPh) compound is the efficient reduction of CO2 to CO . This compound is one of the fastest-operating photocatalysts for CO2 reduction to CO, with a turnover frequency of 281 h−1 .
生化分析
Biochemical Properties
Ru-Re(FPh) plays a crucial role in biochemical reactions, particularly in the context of artificial photosynthesis. The compound interacts with various biomolecules, including enzymes and proteins, to facilitate the reduction of carbon dioxide. The ruthenium (II) complex acts as a photosensitizer, absorbing visible light and transferring electrons to the rhenium (I) biscarbonyl complex. This electron transfer is essential for the catalytic reduction of carbon dioxide to carbon monoxide .
Cellular Effects
Ru-Re(FPh) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to reduce carbon dioxide to carbon monoxide can impact cellular respiration and energy production. Additionally, the presence of Ru-Re(FPh) in cells can alter the expression of genes involved in metabolic pathways, leading to changes in cellular function and homeostasis .
Molecular Mechanism
The molecular mechanism of Ru-Re(FPh) involves the absorption of visible light by the ruthenium (II) complex, which then undergoes a reductive quenching process. This process generates excited-state electrons that are transferred to the rhenium (I) biscarbonyl complex. The rhenium complex then catalyzes the reduction of carbon dioxide to carbon monoxide. This mechanism highlights the importance of electron transfer and the role of the photosensitizer in the catalytic process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ru-Re(FPh) can change over time due to factors such as stability and degradation. The compound’s photocatalytic activity may decrease over extended periods, and its stability can be influenced by environmental conditions such as light exposure and temperature. Long-term studies have shown that Ru-Re(FPh) can maintain its catalytic properties for several hours, but prolonged exposure may lead to degradation and reduced efficacy .
Dosage Effects in Animal Models
The effects of Ru-Re(FPh) vary with different dosages in animal models. At low doses, the compound can effectively catalyze the reduction of carbon dioxide without causing significant adverse effects. At higher doses, Ru-Re(FPh) may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired catalytic activity while minimizing toxicity .
Metabolic Pathways
Ru-Re(FPh) is involved in metabolic pathways related to carbon dioxide reduction. The compound interacts with enzymes and cofactors that facilitate the conversion of carbon dioxide to carbon monoxide. This interaction can influence metabolic flux and alter the levels of metabolites involved in cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, Ru-Re(FPh) is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its catalytic activity. The distribution of Ru-Re(FPh) within cells can also impact its ability to interact with target biomolecules and catalyze biochemical reactions .
Subcellular Localization
Ru-Re(FPh) exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for ensuring that Ru-Re(FPh) can effectively participate in biochemical reactions and exert its catalytic effects .
准备方法
The synthesis of Ru-Re(FPh) involves the combination of a ruthenium (II) complex with a rhenium (I) biscarbonyl complex. The reaction typically takes place in an acetonitrile solution under controlled conditions. The phosphorus ligands on the rhenium site play a crucial role in determining the photocatalytic abilities of the compound .
化学反应分析
Ru-Re(FPh) undergoes several types of chemical reactions, primarily focusing on reduction processes. The compound is highly efficient in the photocatalytic reduction of carbon dioxide to carbon monoxide. This reaction is facilitated by the presence of visible light and specific reductants such as 1-benzyl-1,4-dihydronicotinamide (BNAH) . The major product formed from these reactions is carbon monoxide, which is a valuable chemical feedstock .
科学研究应用
Ru-Re(FPh) has a wide range of scientific research applications. In chemistry, it is used as a photocatalyst for carbon dioxide reduction, contributing to the development of sustainable energy solutions Industrially, Ru-Re(FPh) can be used in processes that require efficient and durable photocatalysts for carbon dioxide reduction .
相似化合物的比较
Ru-Re(FPh) is unique due to its high turnover frequency and durability compared to other supramolecular photocatalysts. Similar compounds include other Ru-Re supramolecular complexes, such as those with different phosphorus ligands or linkers . These compounds also exhibit photocatalytic properties but may differ in their efficiency and stability. The rapid intramolecular electron transfer in Ru-Re(FPh) is one of its most significant advantages, making it a superior choice for photocatalytic applications .
属性
IUPAC Name |
carbon monoxide;iron(3+);4-methyl-2-(4-methylpyridin-2-yl)pyridine;2-(4-methylpyridin-2-yl)-4-[2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]ethyl]pyridine;ruthenium;tris(4-fluorophenyl)phosphane;trihexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4.2C18H12F3P.2C12H12N2.2CO.3F6P.Fe.Ru/c1-17-5-9-25-21(13-17)23-15-19(7-11-27-23)3-4-20-8-12-28-24(16-20)22-14-18(2)6-10-26-22;2*19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;2*1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;2*1-2;3*1-7(2,3,4,5)6;;/h5-16H,3-4H2,1-2H3;2*1-12H;2*3-8H,1-2H3;;;;;;;/q;;;;;;;3*-1;+3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMTWCVJZHGHGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)CCC3=CC(=NC=C3)C4=NC=CC(=C4)C.[C-]#[O+].[C-]#[O+].C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Fe+3].[Ru] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H70F24FeN8O2P5Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2015.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1471276-06-8 | |
| Record name | Ru-Re(FPh) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


